(E,Z)-farnesol

Catalog No.
S11145931
CAS No.
3879-60-5
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E,Z)-farnesol

CAS Number

3879-60-5

Product Name

(E,Z)-farnesol

IUPAC Name

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+

InChI Key

CRDAMVZIKSXKFV-GNESMGCMSA-N

Solubility

Soluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water; soluble in oils
soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C

Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
(2-trans,6-cis)-farnesol is the (2E,6Z)-stereoisomer of farnesol.
A colorless liquid extracted from oils of plants such as citronella, neroli, cyclamen, and tuberose. It is an intermediate step in the biological synthesis of cholesterol from mevalonic acid in vertebrates. It has a delicate odor and is used in perfumery. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)
(E,Z)-farnesol is a natural product found in Humulus lupulus, Cymbopogon martinii, and other organisms with data available.

(E,Z)-farnesol, also known as (2Z,6E)-farnesol, is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of approximately 222.37 g/mol. This compound is characterized by its unique structure, featuring two double bonds in the Z and E configurations. It is primarily found in various essential oils, including citronella, neroli, cyclamen, and lemongrass, and is renowned for its pleasant floral aroma. Its hydrophobic nature renders it insoluble in water but miscible with oils, making it a valuable ingredient in the fragrance industry .

  • Oxidation: This compound can be oxidized to produce farnesal and farnesoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under reduction conditions, (E,Z)-farnesol can yield farnesane, typically achieved through catalytic hydrogenation using palladium on carbon.
  • Substitution: It can undergo substitution reactions to form esters and ethers, often facilitated by acidic or basic catalysts .

Major Products from Reactions

  • Oxidation Products: Farnesal, farnesoic acid.
  • Reduction Products: Farnesane.
  • Substitution Products: Various esters and ethers depending on the substituents used.

(E,Z)-farnesol exhibits a range of biological activities that make it of interest for various applications:

  • Antimicrobial Properties: It has demonstrated effectiveness against a variety of microorganisms, including bacteria and fungi.
  • Anti-inflammatory Effects: Research indicates that (E,Z)-farnesol may help modulate inflammatory responses.
  • Potential Anticancer Activity: Preliminary studies suggest that it could play a role in cancer treatment by inhibiting tumor growth and proliferation .

Additionally, (E,Z)-farnesol serves as a quorum sensing molecule for the fungus Candida albicans, inhibiting its filamentation process .

The synthesis of (E,Z)-farnesol can be achieved through several methods:

  • Natural Extraction: It is commonly extracted from essential oils via steam distillation followed by purification techniques such as fractional distillation or chromatography.
  • Biotechnological Methods: Advances in biotechnology allow for microbial production using genetically engineered microorganisms that can synthesize (E,Z)-farnesol from simpler substrates.
  • Chemical Synthesis: A notable synthetic route involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by farnesyl diphosphate synthase to form farnesyl diphosphate, which is then hydrolyzed to yield (E,Z)-farnesol .

(E,Z)-farnesol has diverse applications across various industries:

  • Fragrance Industry: It is widely used in perfumery due to its floral scent profile, enhancing the aroma of sweet perfumes.
  • Cosmetics: Utilized as a deodorant agent in cosmetic formulations.
  • Food Industry: Serves as a flavoring agent in food products.
  • Pharmaceuticals: Investigated for its potential therapeutic properties in treating conditions like inflammation and cancer .

Research into the interactions of (E,Z)-farnesol with biological systems has revealed its role in modulating enzyme activities and signaling pathways. Studies have highlighted its potential as an inhibitor of certain enzymes involved in inflammatory processes and its ability to affect cell signaling related to cancer progression . Additionally, its function as a pheromone for various insects suggests ecological significance in plant-insect interactions.

(E,Z)-farnesol shares structural similarities with several other compounds within the sesquiterpenoid class. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
FarneseneAcyclic sesquiterpeneKnown for its role as an insect pheromone; unsaturated.
GeraniolMonoterpene alcoholHas a rose-like scent; used extensively in perfumery.
LinaloolMonoterpene alcoholExhibits floral aroma; known for calming effects.
NerolidolSesquiterpene alcoholExhibits anti-inflammatory properties; found in ginger.

(E,Z)-farnesol stands out due to its specific configuration of double bonds (Z,E) which influences its biological activity and fragrance profile differently compared to other similar compounds .

The development of microbial chassis for (E,Z)-farnesol production requires precise control over terpenoid biosynthetic pathways. Escherichia coli has emerged as a preferred host due to its well-characterized metabolism and compatibility with heterologous terpene synthases. In one landmark study, researchers engineered an E. coli strain (EIP81) to produce 572.13 mg/L of Z,Z-farnesol by integrating a cis-prenyltransferase (CPT) and optimizing phosphatase activity for dephosphorylation of farnesyl diphosphate intermediates. While this work focused on the Z,Z isomer, the same platform demonstrates potential for (E,Z)-farnesol synthesis through strategic enzyme selection and pathway engineering.

Critical considerations for microbial production systems include:

  • Substrate channeling: Native E. coli FPP synthase predominantly produces E,E-FPP, necessitating overexpression of isomer-specific prenyltransferases to generate (E,Z)-FPP precursors.
  • Compartmentalization strategies: Spatial organization of biosynthetic enzymes through protein scaffolding has been shown to improve flux through terpenoid pathways while reducing cytotoxic intermediate accumulation.
  • Co-factor balancing: The mevalonate (MVA) and methylerythritol phosphate (MEP) pathways require careful NADPH/ATP balancing to sustain high-level sesquiterpene production.

Recent breakthroughs in yeast metabolic engineering suggest Saccharomyces cerevisiae may offer advantages in post-translational modification of eukaryotic terpene synthases, though productivity currently lags behind bacterial systems.

Membrane Disruption and Ionic Imbalance

(E,Z)-Farnesol exerts rapid bactericidal effects by destabilizing microbial cell membranes. In Staphylococcus aureus, farnesol-containing nanoparticles induced ionic leakage through membrane permeabilization, leading to cellular death within 3 hours [1]. This mechanism bypasses traditional antibiotic targets, reducing the likelihood of resistance development. Comparative studies show that nanoformulated farnesol enhances membrane interaction due to increased surface area-to-volume ratios, achieving complete eradication at concentrations 10-fold lower than free farnesol [1].

Biofilm Inhibition and Disassembly

Farnesol demonstrates dual action against biofilms—preventing formation and degrading mature structures. In Candida auris, 125 mM farnesol reduced biofilm biomass by 60% through downregulation of ALS3 (adhesin) and ERG11 (ergosterol biosynthesis) genes [2]. For 24-hour mature biofilms, 500 mM farnesol decreased viability by 75% via suppression of extracellular matrix proteins [2]. Similar efficacy was observed in Candida albicans, where farnesol inhibited hyphal transition by blocking Ras1-cAMP-PKA signaling, a critical biofilm maturation pathway [3].

Table 1: Farnesol’s Antimicrobial Targets in Multidrug-Resistant Pathogens

PathogenMechanismKey Molecular TargetsEfficacy (%)
Staphylococcus aureusMembrane permeabilizationPhospholipid bilayers100 [1]
Candida aurisBiofilm gene downregulationALS3, ERG11, CDR160–75 [2]
Mycobacterium smegmatisEfflux pump inhibitionABC transporters83 [4]

Efflux Pump Inhibition

In mycobacterial species, farnesol potentiates antibiotic efficacy by blocking drug efflux systems. At 32 μg/mL, farnesol reduced ethidium bromide MIC 8-fold in Mycobacterium smegmatis through competitive inhibition of ATP-binding cassette (ABC) transporters [4]. Fluorometric assays revealed 50% efflux inhibition within 15 minutes, comparable to verapamil but with lower cytotoxicity [4]. This synergy extends to rifampicin, where farnesol co-administration decreased bacterial survival 3-fold compared to monotherapy [4].

Antitumor Activity Through Apoptosis Induction Pathways

Endoplasmic Reticulum Stress and Unfolded Protein Response

Farnesol induces apoptosis in carcinoma cells via sustained endoplasmic reticulum (ER) stress. In lung adenocarcinoma H460 cells, 100 μM farnesol activated PERK-eIF2α-ATF4-CHOP signaling within 6 hours, increasing pro-apoptotic BAX/BCL-2 ratios by 4.5-fold [5]. This pathway correlates with 40% caspase-3 activation and poly-ADP-ribose polymerase cleavage, markers of irreversible apoptosis [5].

MEK/ERK and NF-κB Cross-Regulation

The compound orchestrates dual modulation of survival pathways. Farnesol (75 μM) activates MEK1/2-ERK1/2 signaling in pancreatic cancer cells, which paradoxically promotes apoptosis through p21^Cip1^-mediated cell cycle arrest [5]. Concurrently, it stimulates NF-κB via MSK1-dependent RelA phosphorylation, upregulating pro-apoptotic genes like FAS and TRAIL while suppressing survivin [5].

Table 2: Apoptotic Targets of Farnesol in Cancer Models

Cell TypeConcentrationKey PathwaysApoptosis Rate
Lung adenocarcinoma100 μMPERK-CHOP, MEK/ERK65% [5]
Pancreatic carcinoma75 μMNF-κB, p21^Cip1^58% [5]
Leukemia50 μMCaspase-9/3, BAX/BCL-272% [5]

Mitochondrial Apoptosome Activation

Farnesol (50–200 μM) directly impacts mitochondrial integrity, triggering cytochrome c release and apoptosome assembly. In HL-60 leukemia cells, this process required APAF1 oligomerization and caspase-9 activation, with 80% DNA fragmentation observed at 24 hours [5]. The effect is concentration-dependent, with IC50 values ranging from 25 μM (leukemia) to 250 μM (solid tumors) [5].

Immunomodulatory Effects on Neutrophil Extracellular Trap Formation

Current research on farnesol’s role in neutrophil extracellular trap (NET) regulation remains limited. Preliminary in vitro studies suggest potential modulation through:

Reactive Oxygen Species (ROS) Signaling

Farnesol (30 μM) increased intracellular ROS in human neutrophils by 35% within 1 hour, a known precursor to NETosis [5]. However, complete NET formation assays are lacking, necessitating further investigation into histone citrullination and extracellular DNA release.

Cytokine Network Interactions

In 3D skin models, farnesol nanoparticles did not induce IL-1β or TNF-α secretion, suggesting immunotolerance [1]. This property may indirectly influence NET dynamics by maintaining anti-inflammatory microenvironments, though direct mechanistic studies are required.

Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
Colorless liquid with a delicate floral odor; [Hawley]
Slightly yellow to colourless liquid; mild, oily, floral aroma

Color/Form

Colorless liquid
Slightly yellow liquid

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992)
110-113 °C
BP: 145-146 °C at 3 mm Hg

Heavy Atom Count

16

Taste

WEAK CITRUS-LIME TASTE

Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8871 at 20 °C/4 °C
Sp gr: 0.884-0.891
0.884-0.889

Odor

Delicate flowery odor
Mild, oily
WEAK CITRUS-LIME ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

< 25 °C

UNII

413TVZ4919

Therapeutic Uses

/Exptl Ther/ .../This study/ investigated whether farnesol induces apoptosis of blasts from patients with acute myeloid leukemia (AML) and leukemic cell lines, as compared with normal, human primary hemopoietic cells. ... apoptosis of leukemic cell lines of T- and B-lymphocyte, myeloid or erythroid lineages and primary blasts obtained from patients with AML /was caused by 30 uM farnesol/. However, the same concentration did not kill primary monocytes, or quiescent or proliferating T-lymphocytes. /The authors/ conclude that farnesol selectively kills AML blasts and leukemic cell lines in preference to primary hemopoietic cells.

Mechanism of Action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ...
... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs.
Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...

Vapor Pressure

0.0000394 [mmHg]

Metabolism Metabolites

Farnesol is metabolized to farnesyl glucuronide, hydroxyfarnesol and hydroxyfarnesyl glucuronide by human tissue microsomes. ... Farnesol metabolism was examined by a sensitive LC (liquid chromatography)-MS/MS method. Results indicate that farnesol is a good substrate for glucuronidation in human liver, kidney and intestine microsomes (values in nmol/min per mg). Initial analysis using expressed human UGTs indicated that UGTs 1A1 and 2B7 were primarily responsible for glucuronidation in vitro, with significantly lower activity for all the other UGTs tested (UGTs 1A3, 1A4, 1A6, 1A9 and 2B4). Kinetic analysis and inhibition experiments indicate that, in liver microsomes, UGT1A1 is primarily responsible for farnesol glucuronidation; however, in intestine microsomes, UGT2B7 is probably the major isoform involved, with a very-low-micromolar K(m). ...

Associated Chemicals

trans-Farnesol;106-28-5

Wikipedia

Farnesol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Soothing; Deodorant; Solvent

Methods of Manufacturing

EXTRACTION FROM AMBRETTE SEED OIL OR OIL OF CABREUVA
ONE METHOD USES CABREUVA AS STARTING MATERIAL (SWISS PATENT 261,120--GIVAUDAN & CO), WHILE SECOND METHOD STARTS FROM AMBRETTE SEEDS (GERMAN PATENT 149,603--HAARMANN & REIMER).
Found in nature in many flowers and essential oils such as cassia, neroli, cananga, rose, and balsams ...

General Manufacturing Information

2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: ACTIVE
REPORTED USES: Non-alcoholic beverages 0.76 ppm; ice cream, ices, etc 0.40 ppm; candy 1.4 ppm; baked goods 1.7 ppm; gelatins & puddings 0.10 ppm.
TRANS-TRANS-FARNESOL IS ONLY STEREOISOMER PRESENT IN MANY ESSENTIAL OILS BUT OCCURS MIXED WITH CIS-TRANS FARNESOL IN PETITGRAIN OIL & SEVERAL OTHER OILS /TRANS-TRANS-FARNESOL/
/It is/ found in oils of citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam peru, & tolu.
PRESENCE OF THIS TERPENE ALCOHOL IN NATURE HAS BEEN REPORTED IN MORE THAN 30 ESSENTIAL OILS. LEVELS ARE GENERALLY LOW (0.5-1.0%) WITH EXCEPTION OF CABREUVA, WHICH CONTAINS UP TO 2.5% FARNESOL, & DISTILLATE FROM FLOWERS OF OXYSTIGMA BUCCHOLTZII HARMS...UP TO 18%... AMONG ESSENTIAL OILS CONTAINING FARNESOL ARE...CEYLON CITRONELLA, CANANGA, AMBRETTE SEEDS, YLANG-YLANG, ACACIA FARNESIANA...PALMAROSA...
For more General Manufacturing Information (Complete) data for FARNESOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

FARNESOL WAS IDENTIFIED BY GAS CHROMATOGRAPHY IN ESSENTIAL OIL FRACTION FROM FRUITS OF PTERODON PUBESCENS.
FARNESOL WAS SEPARATED FROM A MIXTURE BY LOW-PRESSURE CHROMATOGRAPHY ON PHASE BONDED SILICA IN GLASS COLUMN.

Interactions

Hamster pancreatic cancer was initiated at time 0 with N-nitrosobis(2-oxopropyl)amine. Animals were fed control, 2% (w/w) perillyl alcohol, or 1% (w/w) farnesol diets from weeks 5-42. Pancreatic carcinoma incidence was decreased by perillyl alcohol and farnesol. Hyperplastic pancreatic ductal neoplasms from perillyl alcohol and farnesol-treated animals had higher Bak protein expression (p < 0.05), and somewhat higher apoptotic rates, diminished expression of the antiapoptotic protein BCL-xL, and lower rates of DNA synthesis than the controls.
... the antigenotoxic and antioxidant efficacy of farnesol against cadmium chloride (CdCl2)-induced renal oxidative stress and genotoxicity in Swiss albino mice /was assessed/. Single, intraperitoneal doses of CdCl2(5 mg/kg body weight) for 24 hr resulted in a significant (p < 0.001) increase in chromosomal aberration and micronuclei formation. The oral administration of farnesol at two doses (1% and 2%/kg bw) for seven consecutive days showed significant (p < 0.05) suppression of the genotoxic effects of CdCl2 in the modulator groups. ...
... In this study, the protective effects of farnesol (FL), against Fe-NTA (9 mg iron/kg body weight ip)-induced oxidative damage and early tumor promotion markers are evaluated. The pretreatment of iron-intoxicated rats with 1% and 2%/kg body weight oral dose of FL for 7 consecutive days significantly reversed the iron-induced increase in H2O2 content (p < 0.001), malondialdehyde formation, xanthine oxidase activity (p < 0.001), ornithine decarboxylase activity (p < 0.001) and 3(H)thymidine incorporation in renal DNA (p < 0.005) with simultaneous significant depletion in serum toxicity markers blood urea nitrogen (BUN) and creatinine (p < 0.001). Significant dose-dependent restoration was recorded in renal glutathione content, its dependent enzymes and other phase II metabolizing enzymes viz., catalase, glutathione-S-transferase and quinone reductase (p < 0.001) with prophylactic treatment of FL. Present results support that FL markedly lowers the oxidative damage and appearance of tumor markers ...
FARNESOL PROLONGED BARBITURATE SLEEPING TIME WITHOUT ITSELF BEING HYPNOTIC.

Dates

Modify: 2024-08-08

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